

Application Notes and Protocols for N'-hydroxy-2-methylpropanimidamide Reactions

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Compound of Interest

Compound Name: *N'*-hydroxy-2-methylpropanimidamide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving **N'-hydroxy-2-methylpropanimidamide**. This document includes detailed protocols for its synthesis and subsequent derivatization, alongside characterization data and potential applications in medicinal chemistry.

Chemical Properties and Data

N'-hydroxy-2-methylpropanimidamide is a valuable building block in organic synthesis, primarily utilized as a precursor for the construction of various heterocyclic systems and as a bioisostere for carboxylic acids in drug design.

Property	Value	Reference
Molecular Formula	C ₄ H ₁₀ N ₂ O	[1]
Molecular Weight	102.14 g/mol	[1]
CAS Number	35613-84-4	[1]
Predicted XlogP	0.4	
Predicted Boiling Point	146.3 ± 23.0 °C	
Predicted Density	1.09 ± 0.1 g/cm ³	

Experimental Protocols

Protocol 1: Synthesis of N'-hydroxy-2-methylpropanimidamide

This protocol details the synthesis of **N'-hydroxy-2-methylpropanimidamide** from 2-methylpropanenitrile and hydroxylamine.

Materials:

- 2-methylpropanenitrile (isobutyronitrile)
- Hydroxylamine hydrochloride
- Potassium carbonate
- Methanol
- Deionized water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

- To a solution of 2-methylpropanenitrile (1.0 eq) in methanol, add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq).
- Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12-24 hours.
- Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
- Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
- To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure **N'-hydroxy-2-methylpropanimidamide**.

Expected Yield: 80-90%

Characterization Data:

Analysis Method	Expected Data
¹ H NMR (CDCl ₃)	δ (ppm): 1.2 (d, 6H, CH(CH ₃) ₂), 2.8 (sept, 1H, CH(CH ₃) ₂), 4.8 (br s, 2H, NH ₂), 7.5 (br s, 1H, OH)
¹³ C NMR (CDCl ₃)	δ (ppm): 20.5 (CH(CH ₃) ₂), 33.0 (CH(CH ₃) ₂), 155.0 (C=N)
IR (KBr, cm ⁻¹)	~3400-3200 (N-H and O-H stretching), ~2970 (C-H stretching), ~1650 (C=N stretching)
Mass Spec. (ESI+)	m/z: 103.0866 [M+H] ⁺ , 125.0685 [M+Na] ⁺

Protocol 2: Synthesis of 3-(1-methylethyl)-5-substituted-1,2,4-oxadiazoles

This protocol describes the reaction of **N'-hydroxy-2-methylpropanimidamide** with an acyl chloride to form a 1,2,4-oxadiazole derivative.

Materials:

- **N'-hydroxy-2-methylpropanimidamide**
- Acyl chloride (e.g., benzoyl chloride)
- Pyridine or triethylamine
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Sodium bicarbonate solution (saturated)
- Deionized water
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Ice bath
- Standard laboratory glassware

Procedure:

- Dissolve **N'-hydroxy-2-methylpropanimidamide** (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution in an ice bath and add pyridine (1.2 eq).

- Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction with saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with deionized water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- The resulting intermediate O-acylamidoxime can be cyclized to the 1,2,4-oxadiazole by heating in a high-boiling point solvent (e.g., toluene, xylene) or by treatment with a dehydrating agent.
- Purify the final product by column chromatography.

Expected Yield: 60-80%

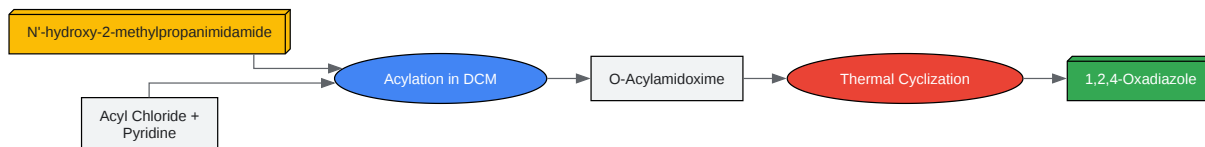
Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows and a potential signaling pathway context for **N'-hydroxy-2-methylpropanimidamide** and its derivatives.



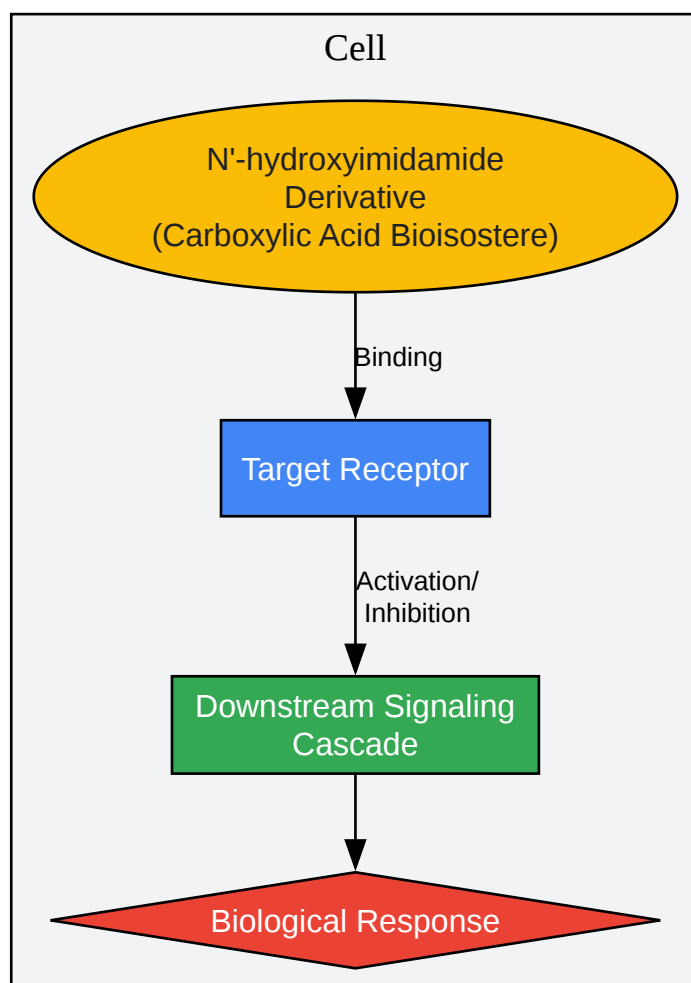
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Caption: Workflow for the synthesis of **N'-hydroxy-2-methylpropanimidamide**.



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Caption: Workflow for the synthesis of 1,2,4-oxadiazoles.



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Caption: Hypothetical signaling pathway involving a drug candidate.

Applications in Drug Development

N'-hydroxyimides are recognized as valuable bioisosteres for carboxylic acids. This substitution can improve the pharmacokinetic properties of a drug candidate, such as membrane permeability and metabolic stability, while maintaining or enhancing its binding affinity to the biological target. The synthesis of a library of 1,2,4-oxadiazoles from **N'-hydroxy-2-methylpropanimidamide** allows for the exploration of structure-activity relationships (SAR) in a drug discovery program.

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References

- 1. N'-Hydroxy-2-methylpropanimidamide synthesis - chemicalbook [chemicalbook.com]
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